molecular formula C19H11N3O2 B595107 3,5-Di(benzo(d)oxazol-2-yl)pyridine CAS No. 1223748-38-6

3,5-Di(benzo(d)oxazol-2-yl)pyridine

Cat. No.: B595107
CAS No.: 1223748-38-6
M. Wt: 313.316
InChI Key: GIADVFNOWQYXSX-UHFFFAOYSA-N
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Description

3,5-Di(benzo(d)oxazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two benzo[d]oxazole groups at the 3 and 5 positions

Scientific Research Applications

3,5-Di(benzo(d)oxazol-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Di(benzo(d)oxazol-2-yl)pyridine and its derivatives can vary depending on the specific derivative and its biological target. For example, some derivatives have been found to inhibit G-protein-coupled receptor kinases, which are emerging therapeutic targets for the treatment of cardiovascular disease .

Future Directions

The future research directions for 3,5-Di(benzo(d)oxazol-2-yl)pyridine and its derivatives could involve further exploration of their biological activities, such as their potential as inhibitors of G-protein-coupled receptor kinases . Additionally, the development of new synthesis methods and the study of their physical and chemical properties could also be areas of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di(benzo(d)oxazol-2-yl)pyridine typically involves the condensation of 2-aminophenol with a suitable pyridine derivative under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with 3,5-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzo[d]oxazole rings .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,5-Di(benzo(d)oxazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced benzo[d]oxazole derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole: A simpler analog with a single benzo[d]oxazole ring.

    2-(Benzo[d]oxazol-2-yl)pyridine: A related compound with one benzo[d]oxazole ring attached to the pyridine ring.

    3,5-Di(benzo[d]thiazol-2-yl)pyridine: A similar compound where the oxazole rings are replaced with thiazole rings.

Uniqueness

3,5-Di(benzo(d)oxazol-2-yl)pyridine is unique due to the presence of two benzo[d]oxazole rings, which confer distinct electronic and steric properties. This structural feature enhances its ability to interact with biological molecules and makes it a valuable scaffold for drug design and materials science .

Properties

IUPAC Name

2-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O2/c1-3-7-16-14(5-1)21-18(23-16)12-9-13(11-20-10-12)19-22-15-6-2-4-8-17(15)24-19/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIADVFNOWQYXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677788
Record name 2,2'-(Pyridine-3,5-diyl)bis(1,3-benzoxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-38-6
Record name 2,2'-(Pyridine-3,5-diyl)bis(1,3-benzoxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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